molecular formula C13H9N3O3 B1440605 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-72-0

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1440605
M. Wt: 255.23 g/mol
InChI Key: ABXBHZNNWQXXLE-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. Mechanisms of these reactions may also be proposed.



Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be reported.


Scientific Research Applications

Antitumor Activity

The compound 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, due to its unique structural features, has been explored in various scientific studies for its potential applications, particularly in the field of antitumor activity. For instance, novel 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties have shown remarkable activity toward leukemia, renal cancer, and prostate cancer cell lines, indicating the compound's relevance in designing potential antitumor agents (Insuasty et al., 2012).

Synthesis and Characterization

Another aspect of research focuses on the synthesis and characterization of derivatives of this compound for further biological applications. A simple method for the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety was developed, showcasing the compound's versatility in synthetic chemistry for creating novel structures with potential bioactivity (Jothikrishnan et al., 2010).

Antimicrobial and Antifungal Activity

The compound and its derivatives have also been investigated for antimicrobial and antifungal activities. Research has shown that certain derivatives exhibit significant activities against various microorganisms, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Hassan, 2013).

Anti-proliferative Activities

Investigations into the anti-proliferative activities of thiazolyl-pyrazoline derivatives linked to the benzodioxole moiety have revealed promising results against cancer cell lines. This highlights the compound's importance in the synthesis of agents with potential anti-cancer properties (Mansour et al., 2020).

Cholinesterase Inhibition

Research has also extended into the design and synthesis of derivatives acting as cholinesterase inhibitors. This area explores the compound's utility in addressing neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Temel et al., 2018).

Safety And Hazards

Information on the compound’s toxicity, flammability, and environmental impact is usually included in this section. Handling and disposal guidelines may also be provided.


Future Directions

This could involve proposing further studies to better understand the compound’s properties or to develop new applications for it.


I hope this general information is helpful. For specific information on “2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, due to potential risks and hazards.


properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13-10-6-9(15-16(10)4-3-14-13)8-1-2-11-12(5-8)19-7-18-11/h1-6H,7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXBHZNNWQXXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CNC(=O)C4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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